molecular formula C19H13N3O B3147701 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one CAS No. 629623-78-5

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No.: B3147701
CAS No.: 629623-78-5
M. Wt: 299.3 g/mol
InChI Key: LKRYTMQZENBLST-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with naphthyl and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridyl and naphthyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Naphthalen-2-yl)-5-(pyridin-3-yl)pyridazin-3(2H)-one
  • 6-(Naphthalen-2-yl)-5-(pyridin-2-yl)pyridazin-3(2H)-one
  • 6-(Naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

Uniqueness

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one is unique due to the specific positioning of the naphthyl and pyridyl groups, which can influence its reactivity and interactions. This unique structure may result in distinct biological activities and properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-naphthalen-2-yl-4-pyridin-4-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-18-12-17(14-7-9-20-10-8-14)19(22-21-18)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYTMQZENBLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 2
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 3
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 4
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 5
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 6
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

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